molecular formula C8H8FN3 B13996413 4-Amino-2-fluoro-5-(methylamino)benzonitrile

4-Amino-2-fluoro-5-(methylamino)benzonitrile

Cat. No.: B13996413
M. Wt: 165.17 g/mol
InChI Key: ASDMEHWWWKTQDL-UHFFFAOYSA-N
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Description

4-Amino-2-fluoro-5-(methylamino)benzonitrile is an organic compound with the molecular formula C8H8FN3 It is a derivative of benzonitrile, characterized by the presence of amino, fluoro, and methylamino groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-fluoro-5-(methylamino)benzonitrile typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by reduction and substitution reactions. For instance, starting with 2-fluoro-5-nitrobenzonitrile, the nitro group can be reduced to an amino group using hydrogenation with palladium on carbon (Pd/C) as a catalyst. Subsequent methylation of the amino group can be achieved using methyl iodide (CH3I) in the presence of a base like cesium carbonate (Cs2CO3) in dimethylformamide (DMF) as the solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification techniques are tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-fluoro-5-(methylamino)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with Pd/C.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitroso or nitro compounds, while reduction of the nitrile group results in primary amines.

Scientific Research Applications

4-Amino-2-fluoro-5-(methylamino)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-Amino-2-fluoro-5-(methylamino)benzonitrile exerts its effects is largely dependent on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluoro group can enhance its binding affinity to certain targets, while the amino groups can participate in hydrogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-fluoro-5-(methylamino)benzonitrile is unique due to the combination of amino, fluoro, and methylamino groups on the benzene ring. This combination imparts distinct electronic properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H8FN3

Molecular Weight

165.17 g/mol

IUPAC Name

4-amino-2-fluoro-5-(methylamino)benzonitrile

InChI

InChI=1S/C8H8FN3/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-3,12H,11H2,1H3

InChI Key

ASDMEHWWWKTQDL-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C(=C1)C#N)F)N

Origin of Product

United States

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